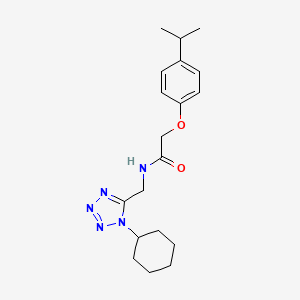

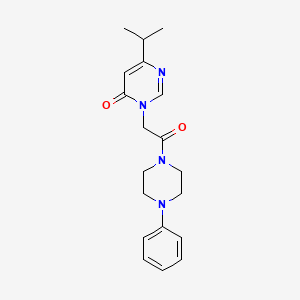

![molecular formula C23H22N2O4 B2415488 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896077-07-9](/img/structure/B2415488.png)

2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as Cpd 5, is a synthetic compound that has been studied for its potential therapeutic properties. This molecule has been shown to have a variety of effects on the biochemical and physiological processes in the body, making it an interesting target for further research.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione belongs to a class of compounds known for their diverse biological activities and significance in pharmaceutical chemistry. A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones has been proposed, using a reaction between 6-amino-1,3-dimethyluracil and o-benzoquinone methide precursors. This method has facilitated the preparation of these compounds with various substituents, expanding their potential utility in medicinal chemistry (Osyanin et al., 2014).

Antimicrobial and Cytotoxic Activities

Compounds within this class have shown significant biological activities, including antimicrobial and cytotoxic effects. A study involving the synthesis of Cu(II) 2,2'-bipyridyl complexes of barbiturate derivatives related to 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione demonstrated notable cytotoxic activity against T-cell lymphoma, highlighting their potential as anticancer agents (Dixit et al., 2011).

Catalytic and Green Chemistry Applications

Recent advances in green chemistry have leveraged compounds like 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione for catalytic purposes. For example, SMA/Py/ZnO has been used as a catalyst for the synthesis of chromeno[2,3-d]pyrimidine-diones, showcasing an efficient and environmentally friendly approach to synthesizing these compounds (Daraie & Heravi, 2019).

Sensor Applications

Another intriguing application involves the use of chromeno[d]pyrimidine-2,5-dione/thione derivatives as chemosensors for detecting metal ions. A study demonstrated the synthesis of these derivatives using Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation. These compounds exhibited excellent sensitivity towards Hg2+ ions, indicating their potential use in environmental monitoring and safety assessments (Jamasbi et al., 2021).

Propiedades

IUPAC Name |

3-[2-(4-methoxyphenyl)ethyl]-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-14(2)21-24-22-19(20(26)17-6-4-5-7-18(17)29-22)23(27)25(21)13-12-15-8-10-16(28-3)11-9-15/h4-11,14H,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBASYVQUYIJNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CCC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

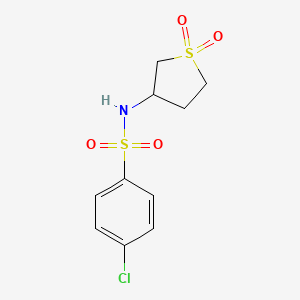

![3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2415409.png)

![5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415410.png)

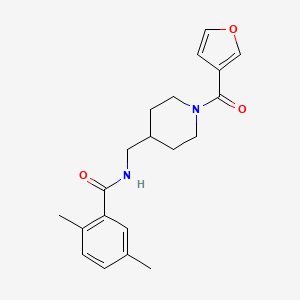

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide](/img/structure/B2415412.png)

![2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one](/img/structure/B2415416.png)

![N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2415427.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2415428.png)